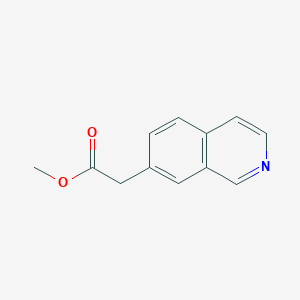
Methyl 2-(isoquinolin-7-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(isoquinolin-7-yl)acetate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. This compound features an isoquinoline ring system, which is a nitrogen-containing heterocycle, and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(isoquinolin-7-yl)acetate can be achieved through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of a catalyst, such as silver (Ag), to form the isoquinoline ring . Another method includes the use of iodine-mediated oxidative dehydrogenation and ring opening of lactam in isoindoloisoquinolinones .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water to achieve high yields and purity . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(isoquinolin-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, dimethyl acetylenedicarboxylate (DMAD), and various oxidizing agents . Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 2-(isoquinolin-7-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.
Mechanism of Action
The mechanism of action of methyl 2-(isoquinolin-7-yl)acetate involves its interaction with molecular targets in biological systems. The isoquinoline ring system can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its functional groups .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(isoquinolin-6-yl)acetate: Another isoquinoline derivative with a similar structure but different substitution pattern.
Methyl 2-(isoquinolin-1-yl)acetate: A compound with the isoquinoline ring substituted at a different position.
Uniqueness
Methyl 2-(isoquinolin-7-yl)acetate is unique due to its specific substitution pattern on the isoquinoline ring, which can lead to distinct biological activities and chemical reactivity compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 2-isoquinolin-7-ylacetate |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)7-9-2-3-10-4-5-13-8-11(10)6-9/h2-6,8H,7H2,1H3 |
InChI Key |
PJTCCOIPBKRXNN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















